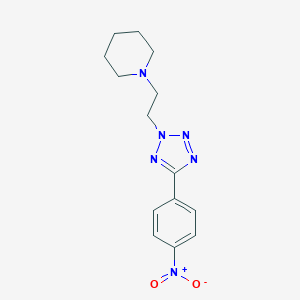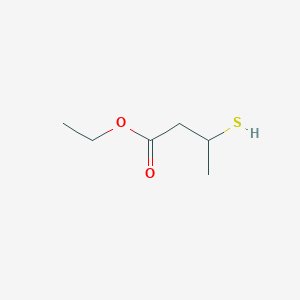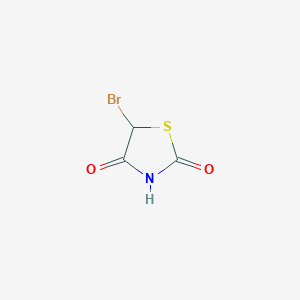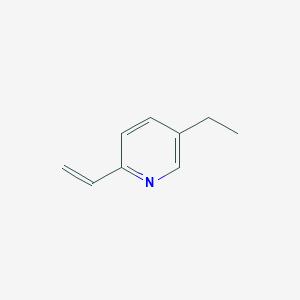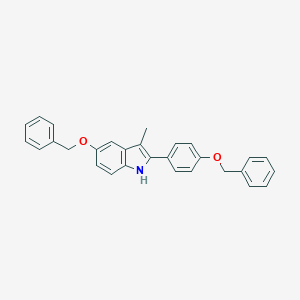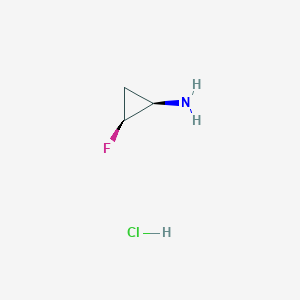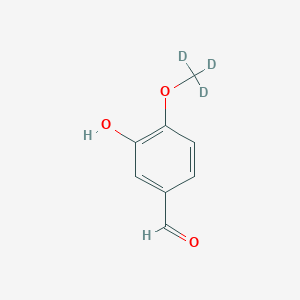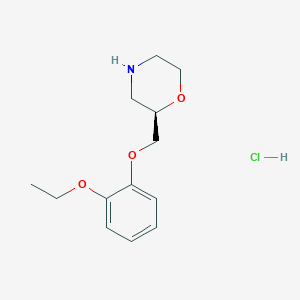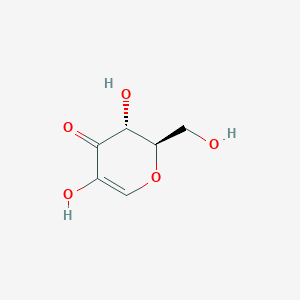
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one, also known as Dihydroxyacetone (DHA), is a simple carbohydrate that is commonly used in the cosmetic industry as a self-tanning agent. However, DHA has also been the subject of scientific research due to its potential applications in medicine and biotechnology. In
Applications De Recherche Scientifique
DHA has been studied for its potential applications in medicine and biotechnology. One area of research has focused on DHA as a potential treatment for diabetes. Studies have shown that DHA can improve insulin sensitivity and glucose uptake in skeletal muscle cells, which could potentially lead to the development of new diabetes treatments.
Another area of research has focused on DHA as a potential biofuel. DHA can be converted to 2,3-butanediol, which is a valuable platform chemical that can be used to produce a variety of fuels and chemicals.
Mécanisme D'action
DHA works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidins. This reaction is non-toxic and does not involve the production of harmful free radicals. The resulting color lasts for several days until the skin naturally exfoliates.
Effets Biochimiques Et Physiologiques
DHA has been shown to have antioxidant properties, which could potentially be useful in the treatment of diseases such as cancer and Alzheimer's. DHA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
DHA is a relatively simple compound that can be easily synthesized in the laboratory. It is also non-toxic and has a long shelf life, which makes it a useful tool for experiments. However, DHA has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on DHA. One area of research could focus on the development of new diabetes treatments based on DHA. Another area of research could focus on the use of DHA as a biofuel. Additionally, research could focus on the potential anti-inflammatory and antioxidant properties of DHA and their applications in medicine. Finally, research could focus on developing new synthesis methods for DHA that are more efficient and environmentally friendly.
Méthodes De Synthèse
DHA can be synthesized from glycerol through a two-step process. In the first step, glycerol is oxidized to dihydroxyacetone phosphate (DHAP) using an enzyme called glycerol-3-phosphate dehydrogenase. In the second step, DHAP is converted to DHA through a non-enzymatic reaction with a base such as sodium hydroxide.
Propriétés
Numéro CAS |
158715-81-2 |
|---|---|
Nom du produit |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
(2R,3R)-3,5-dihydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4,6-8,10H,1H2/t4-,6-/m1/s1 |
Clé InChI |
CLDKGBMTBWSEPC-INEUFUBQSA-N |
SMILES isomérique |
C1=C(C(=O)[C@@H]([C@H](O1)CO)O)O |
SMILES |
C1=C(C(=O)C(C(O1)CO)O)O |
SMILES canonique |
C1=C(C(=O)C(C(O1)CO)O)O |
Synonymes |
D-erythro-Hex-1-en-3-ulose, 1,5-anhydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





